An In-Depth Technical Guide to Mesoridazine-d3: The Gold Standard for Bioanalytical Quantification
An In-Depth Technical Guide to Mesoridazine-d3: The Gold Standard for Bioanalytical Quantification
This guide provides a comprehensive technical overview of Mesoridazine-d3, focusing on its critical role as a stable isotope-labeled internal standard in modern bioanalytical research. It is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of Mesoridazine in complex biological matrices.
Introduction: The Analytical Challenge of Mesoridazine
Mesoridazine is a phenothiazine class drug, recognized as a principal active metabolite of thioridazine.[1][2] Historically, it was utilized as a potent antipsychotic for the treatment of schizophrenia due to its action as a dopamine D2 and serotonin 5-HT2 receptor antagonist.[3][4][5] Its therapeutic applications, however, were curtailed by significant cardiovascular risks, leading to its withdrawal from the U.S. market in 2004.[1][6]
Despite its discontinued clinical use, the study of Mesoridazine, its pharmacokinetics, and its metabolites remains relevant in forensic toxicology and in understanding the metabolic pathways of phenothiazine drugs.[7][8][9] The accurate quantification of Mesoridazine in biological samples like plasma or whole blood presents a significant analytical challenge.[7][10] Complex matrices are rife with endogenous components that can interfere with analytical signals, a phenomenon known as the "matrix effect," leading to variability in instrument response and compromising data integrity.[11][12]
Mesoridazine-d3: The Solution for Uncompromised Accuracy
To overcome the challenges of bioanalytical quantification, Mesoridazine-d3 was developed.[13] It is a stable isotope-labeled (SIL) analog of Mesoridazine, where three hydrogen atoms on the methyl group of the piperidine side-chain have been replaced with deuterium.[13]
| Property | Mesoridazine | Mesoridazine-d3 |
| Chemical Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | 10-[2-(1-(Methyl-d3)-2-piperidinyl)ethyl]-2-(methylsulfinyl)phenothiazine |
| CAS Number | 5588-33-0[14] | 2514954-64-2[13] |
| Molecular Formula | C₂₁H₂₆N₂OS₂[15] | C₂₁H₂₃D₃N₂OS₂[13] |
| Molecular Weight | 386.57 g/mol [14] | 389.59 g/mol |
| Primary Use | Antipsychotic Drug[16] | Labeled Internal Standard for Research[13] |
The introduction of deuterium atoms results in a mass shift of +3 Da (Daltons) compared to the parent molecule. This subtle yet critical modification allows it to be distinguished by a mass spectrometer, while its chemical and physical properties remain nearly identical to unlabeled Mesoridazine.[11][17] This congruity is the cornerstone of its function as an ideal internal standard.
The Principle of Co-elution and Co-behavior
The fundamental advantage of using a deuterated internal standard is that it behaves virtually identically to the analyte throughout the entire analytical workflow.[11] When a known quantity of Mesoridazine-d3 is added to a biological sample at the initial stage, it experiences the same conditions as the endogenous Mesoridazine during:
-
Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[12]
-
Chromatographic Separation: Mesoridazine-d3 co-elutes with Mesoridazine during liquid chromatography (LC), meaning they exit the column at the same retention time.[17]
-
Mass Spectrometric Ionization: Both compounds are subjected to the same matrix environment in the ion source, and therefore experience the same degree of ion suppression or enhancement.[11][18]
By measuring the ratio of the analyte's signal to the internal standard's signal, the variability introduced during sample preparation and analysis is effectively normalized, leading to highly accurate and precise quantification.[19][20]
Core Application: Pharmacokinetic Studies via LC-MS/MS
The primary research application of Mesoridazine-d3 is as an internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][21] This technique is the gold standard for pharmacokinetic (PK) and toxicokinetic (TK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body.[9][10]
Workflow for Mesoridazine Quantification in Plasma
The following diagram illustrates a typical workflow for a pharmacokinetic study of Mesoridazine using Mesoridazine-d3 as an internal standard.
Caption: Bioanalytical workflow for quantifying Mesoridazine in plasma.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of Mesoridazine in rat plasma.
1. Materials and Reagents:
-
Mesoridazine and Mesoridazine-d3 reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Preparation of Standard Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mesoridazine and Mesoridazine-d3 in methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the Mesoridazine stock solution with 50% methanol to prepare calibration standards ranging from 1 ng/mL to 4000 ng/mL.[21]
-
Internal Standard (IS) Working Solution: Dilute the Mesoridazine-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation:
-
To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown study sample), add 10 µL of the IS working solution (Mesoridazine-d3).
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[12][21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Self-Validating System): The trustworthiness of the protocol is ensured by the specificity of the mass transitions monitored.
-
LC System: UPLC/HPLC system with a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[21]
-
Mobile Phase: A gradient of (A) 10mM ammonium formate in water and (B) acetonitrile.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
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